3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique substitution pattern that may enhance its potential for various scientific and industrial applications.
The compound can be synthesized from commercially available precursors through multi-step reactions, which include bromination, iodination, and amine introduction.
3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine is classified as a halogenated quinoline derivative. Its molecular formula is C17H14BrIN2O, and it has a molecular weight of 469.1 g/mol.
The synthesis of 3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine typically involves several key steps:
Industrial production may optimize these synthetic routes for larger scale production, employing continuous flow reactors and automated synthesis techniques to enhance yield and purity.
The molecular structure of 3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine consists of a quinoline core substituted with bromine and iodine at specific positions, along with a methoxybenzyl group attached to the nitrogen atom.
Property | Value |
---|---|
Molecular Formula | C17H14BrIN2O |
Molecular Weight | 469.1 g/mol |
IUPAC Name | 3-bromo-7-iodo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine |
InChI | InChI=1S/C17H14BrIN2O/c1-22-14-6-2-11(3-7-14)10-20-17-15(18)8-12-4-5-13(19)9-16(12)21-17/h2-9H,10H2,1H3,(H,20,21) |
InChI Key | AUHHINKFSCQZIT-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CNC2=C(C=C3C=CC(=CC3=N2)I)Br |
3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine can participate in various chemical reactions:
These reactions are critical for modifying the compound's properties or synthesizing new derivatives with enhanced biological activity.
The mechanism of action for 3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors, modulating their activity in a manner that could be beneficial for therapeutic applications. The precise pathways and targets depend on the specific context of use.
The physical properties of 3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine include:
Key chemical properties include:
3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine has several notable scientific applications:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0